6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Catalog No.
S11608556
CAS No.
M.F
C22H24N4O3
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)...

Product Name

6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H24N4O3/c1-28-19-9-8-16(14-20(19)29-2)18-15-21(27)24-22(23-18)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,27)

InChI Key

INXSMYZBXXRUHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)OC

The compound 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic molecule characterized by a pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a 4-phenylpiperazine moiety. This structure suggests potential pharmacological activity, particularly in the context of neurological and psychiatric disorders. The presence of the dimethoxyphenyl group may enhance lipophilicity and facilitate better interaction with biological targets, while the piperazine ring is known for its role in modulating neurotransmitter systems.

Typical of pyrimidine derivatives:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives that may exhibit altered biological activities.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert specific functional groups into alcohols or amines.
  • Substitution Reactions: Nucleophilic and electrophilic substitutions are common, allowing modifications to the structure by replacing specific substituents or introducing new functional groups.

Research indicates that compounds similar to 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one may exhibit significant biological activities:

  • Antidepressant Effects: The piperazine moiety is often associated with antidepressant activity, potentially through serotonin receptor modulation.
  • Antipsychotic Properties: Similar compounds have shown promise in treating psychotic disorders by interacting with dopamine receptors.
  • Neuroprotective Effects: Some studies suggest that such pyrimidine derivatives may protect neural cells from oxidative stress and apoptosis.

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions:

  • Preparation of the Pyrimidine Core: Starting materials such as urea and appropriate aldehydes undergo condensation reactions to form the pyrimidine structure.
  • Introduction of Substituents:
    • The 3,4-dimethoxyphenyl group can be introduced via nucleophilic aromatic substitution.
    • The 4-phenylpiperazine moiety is added through coupling reactions, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Modifications: Additional steps may include trifluoromethylation or further functional group modifications to enhance pharmacological properties.

The compound has several applications in scientific research and medicinal chemistry:

  • Drug Development: Its structure suggests potential use in developing new drugs targeting central nervous system disorders.
  • Biological Research: It is utilized in studies examining interactions with proteins and receptors involved in neurotransmission.
  • Material Science: Its unique chemical properties may allow for applications in creating advanced materials or as precursors for more complex organic compounds.

Interaction studies are crucial for understanding how 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one interacts with biological systems:

  • Receptor Binding Assays: These studies help elucidate the binding affinity of the compound to specific receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes related to neurotransmitter metabolism can provide insights into its therapeutic potential.

Several compounds share structural similarities with 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amineC20H23N5O2Contains a quinazoline core; potential anticancer activity
N-(2,4-Dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamideC23H23ClN4O4SFeatures a pyridazine core; studied for anti-inflammatory effects
1-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-YL)ethan-1-OLC20H26N2O3Alcohol derivative; investigated for neuroprotective properties

These comparisons illustrate how structural variations influence biological activity and therapeutic potential. The unique combination of a pyrimidine core with specific substituents in this compound positions it as a promising candidate for further research in drug development and therapeutic applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

392.18484064 g/mol

Monoisotopic Mass

392.18484064 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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